1-(4-Phenoxyphenyl)propan-1-amine
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Overview
Description
Alpha-Ethyl-4-phenoxybenzenemethanamine is an organic compound with a complex structure that includes both phenoxy and ethyl groups attached to a benzenemethanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Ethyl-4-phenoxybenzenemethanamine typically involves multiple steps, starting with the preparation of the phenoxybenzene derivative. One common method involves the reaction of 4-phenoxybenzaldehyde with ethylamine under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of alpha-Ethyl-4-phenoxybenzenemethanamine may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Alpha-Ethyl-4-phenoxybenzenemethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) to yield reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Halides, amines
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Reduced amine derivatives
Substitution: Halogenated or aminated derivatives
Scientific Research Applications
Alpha-Ethyl-4-phenoxybenzenemethanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of alpha-Ethyl-4-phenoxybenzenemethanamine involves its interaction with specific molecular targets within cells. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as changes in gene expression, protein activity, or cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
Phenoxybenzamine: A compound with a similar phenoxy group but different functional groups attached to the benzene ring.
Ethylbenzene: A simpler compound with an ethyl group attached to a benzene ring, lacking the phenoxy and amine groups.
Benzenemethanamine: A basic structure without the ethyl and phenoxy substitutions.
Uniqueness
Alpha-Ethyl-4-phenoxybenzenemethanamine is unique due to its combination of phenoxy, ethyl, and amine groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering a versatile platform for the development of new materials and therapeutic agents.
Properties
CAS No. |
473732-65-9 |
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Molecular Formula |
C15H17NO |
Molecular Weight |
227.30 g/mol |
IUPAC Name |
1-(4-phenoxyphenyl)propan-1-amine |
InChI |
InChI=1S/C15H17NO/c1-2-15(16)12-8-10-14(11-9-12)17-13-6-4-3-5-7-13/h3-11,15H,2,16H2,1H3 |
InChI Key |
WHSQWQZVVBTEAG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=C(C=C1)OC2=CC=CC=C2)N |
Origin of Product |
United States |
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